

In-Depth Technical Guide to Ab Initio Calculations of Yttrium Phosphide Properties

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Compound of Interest

Compound Name: Yttrium phosphide

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This guide provides a comprehensive overview of the structural, electronic, and optical properties of **Yttrium Phosphide** (YP) determined through ab initio calculations. It is designed to serve as a technical resource, offering detailed methodologies and quantitative data to support further research and development.

Core Properties of Yttrium Phosphide

Yttrium Phosphide (YP) is a binary compound semiconductor that crystallizes in the rock salt (NaCl) crystal structure with the space group Fm3m.^{[1][2]} Its combination of properties makes it a material of interest for various applications in electronics and optoelectronics.

Structural and Elastic Properties

Ab initio calculations based on Density Functional Theory (DFT) have been employed to determine the fundamental structural and elastic properties of YP. These calculations provide theoretical values that complement and, in some cases, predict experimental findings.

Table 1: Structural and Elastic Properties of **Yttrium Phosphide** from Ab Initio Calculations

Property	Calculated Value	Experimental Value
Crystal Structure	Rock Salt (B1)	Rock Salt
Space Group	Fm-3m	Fm-3m
Lattice Constant (a_0)	5.548 Å	5.661 Å ^{[1][2]}
Bulk Modulus (B)	88.3 GPa	-
Pressure Derivative of Bulk Modulus (B')	4.49	-
Elastic Constant (C_{11})	139.6 GPa	-
Elastic Constant (C_{12})	62.65 GPa	-
Elastic Constant (C_{44})	48.7 GPa	-

Note: Calculated values are from DFT calculations using the full-potential linearized augmented plane wave (FP-LAPW) method with the Generalized Gradient Approximation (GGA).

Electronic and Optical Properties

The electronic and optical characteristics of **Yttrium Phosphide** are critical for its potential applications in semiconductor devices. Ab initio methods provide detailed insights into the band structure, density of states, and response to electromagnetic radiation.

Table 2: Electronic and Optical Properties of **Yttrium Phosphide** from Ab Initio Calculations

Property	Calculated Value	Notes
Electronic Properties		
Band Gap (GGA-PBE)	1.15 eV (Indirect, Γ -X)	Underestimation is typical for GGA.
Band Gap (HSE06)	1.85 eV (Indirect, Γ -X)	Hybrid functionals provide more accurate band gap predictions.
Optical Properties		
Static Dielectric Constant (ϵ_1)	10.2	Corresponds to transitions from P-p to Y-d states.
Static Refractive Index (n)	3.2	
Main Absorption Peak	~5 eV	

Experimental Protocols for Ab Initio Calculations

Detailed methodologies are crucial for the reproducibility and validation of computational results. The following sections outline the typical protocols used in ab initio calculations of YP properties.

Density Functional Theory (DFT) Calculations

DFT is the most common ab initio method for calculating the properties of crystalline solids.

Computational Details:

- Software: Quantum ESPRESSO, VASP, WIEN2k, ABINIT
- Exchange-Correlation Functional:
 - For Structural and Elastic Properties: Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) parameterization is often sufficient.

- For Electronic Band Structure and Optical Properties: Hybrid functionals, such as the Heyd-Scuseria-Ernzerhof (HSE06) functional, are recommended for more accurate band gap calculations.
- Pseudopotentials/Basis Sets:
 - Projector-Augmented Wave (PAW) or Ultrasoft Pseudopotentials are commonly used to describe the interaction between core and valence electrons.
 - A plane-wave basis set is employed, with a kinetic energy cutoff typically in the range of 40-60 Ry, determined through convergence tests.
- k-point Sampling:
 - The Brillouin zone is sampled using a Monkhorst-Pack grid. The density of the k-point mesh should be converged; a grid of 8x8x8 or higher is common for the unit cell of YP.
- Convergence Criteria:
 - Self-consistent field (SCF) calculations are iterated until the total energy difference between consecutive steps is less than 10^{-6} eV/atom.
 - Structural optimizations are performed until the forces on each atom are below 0.01 eV/Å.

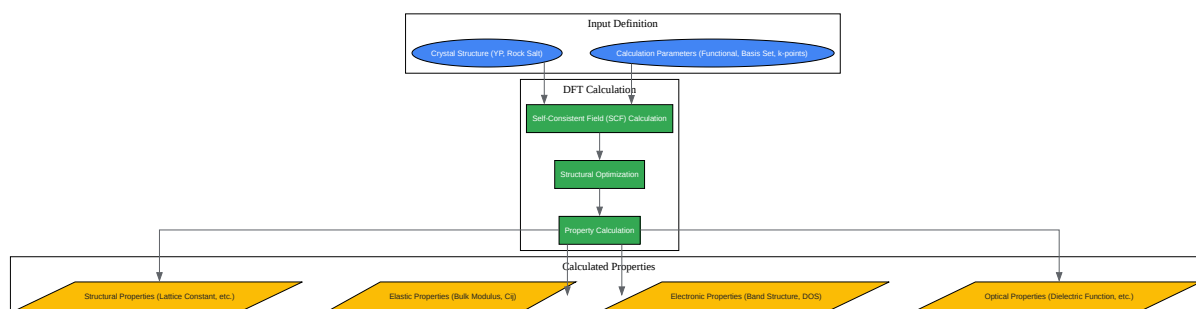
Calculation of Properties

- Structural Properties: The equilibrium lattice constant is determined by performing a series of calculations for different lattice parameters and fitting the resulting energy-volume curve to an equation of state (e.g., Birch-Murnaghan).
- Elastic Properties: Elastic constants are calculated by applying small strains to the equilibrium crystal structure and calculating the resulting stress tensor.
- Electronic Properties: The electronic band structure is calculated along high-symmetry directions in the Brillouin zone. The density of states (DOS) and partial density of states (PDOS) are computed to analyze the orbital contributions to the electronic states.

- **Optical Properties:** The frequency-dependent dielectric function is calculated from the electronic band structure. The real and imaginary parts of the dielectric function are then used to derive other optical constants such as the refractive index and absorption coefficient using the Kramers-Kronig relations.

Visualizations

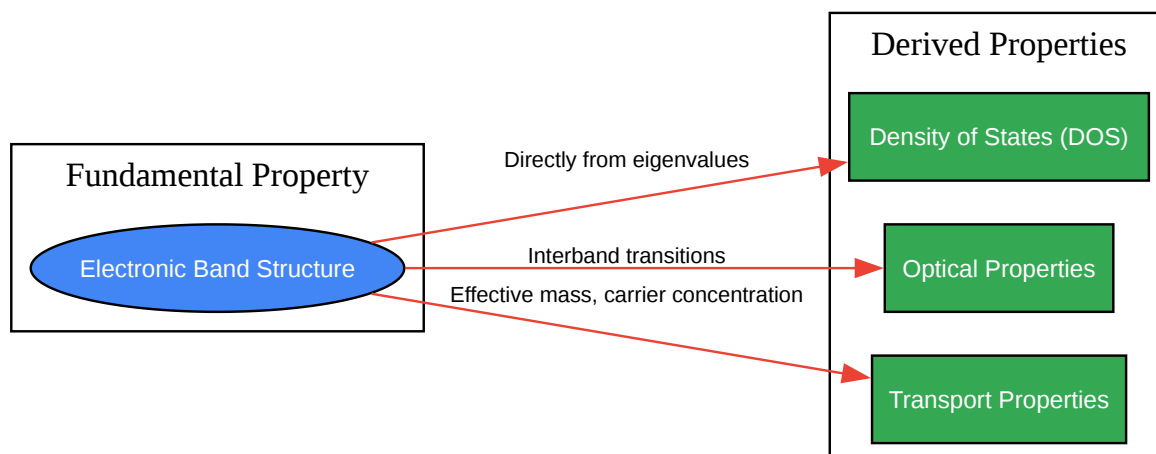
Ab Initio Calculation Workflow



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Caption: Workflow for ab initio calculations of material properties.

Logical Relationship of Calculated Properties



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Caption: Relationship between fundamental and derived electronic properties.

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References

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- 2. Yttrium phosphide - Wikipedia [en.wikipedia.org]
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